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Compound of Interest

1-(4-Methoxycyclohexyl)propan-1-
Compound Name:
one

Cat. No. B1383015

A comparative guide to the spectroscopic confirmation of 1-(4-Methoxycyclohexyl)propan-1-

one, pitting it against the structurally related aromatic analogue, 1-(4-methoxyphenyl)propan-1-
one. This guide provides a detailed analysis of expected and experimental spectroscopic data,

offering researchers a comprehensive reference for structural elucidation.

In the landscape of drug discovery and development, precise structural confirmation of novel
chemical entities is paramount. This guide delves into the spectroscopic characterization of 1-
(4-Methoxycyclohexyl)propan-1-one, a saturated alicyclic ketone, by comparing its predicted
and known spectroscopic data with the experimentally determined data of its aromatic
counterpart, 1-(4-methoxyphenyl)propan-1-one. While experimental data for the title compound
is not widely available, this comparative approach, leveraging foundational principles of
spectroscopic analysis, provides a robust framework for its structural verification.

At a Glance: Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its aromatic
analogue is presented below, offering a foundational comparison.
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1-(4- 1-(4-
Property Methoxycyclohexyl)propan methoxyphenyl)propan-1-
-1-one one
Molecular Formula C10H1802 C10H1202
Molecular Weight 170.25 g/mol 164.20 g/mol
White to off-white crystalline
Appearance ]
solid[1]
Boiling Point 271-273 °C[2]
Melting Point 27-29 °C[3]

Spectroscopic Data Comparison

The following tables summarize the expected and experimental spectroscopic data for both

compounds across major analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Assignment

1-(4-
Methoxycyclohexyl)propan-
1-one (Predicted)

1-(4-methoxyphenyl)propan-
1-one (Experimental)

-CHs (Propanoyl)

~ 1.0 ppm (t)

-CHz- (Propanoyl)

~ 2.4 ppm (q)

Cyclohexyl Protons

1.0-2.2 ppm (m)

-OCHs

~ 3.3 ppm (s)

3.86 ppm (s)

Aromatic Protons

6.93 ppm (d), 7.95 ppm (d)

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is sourced from a related

compound, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, for the methoxyphenyl moiety, which

is expected to have very similar chemical shifts.
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13C NMR Data

1-(4-

1-(4-methoxyphenyl)propan-

Assignment Methoxycyc!ohexyl)propan— 1-one (Experimental)
1-one (Predicted)

C=0 > 200 ppm 197.8 ppm

-CHs (Propanoyl) ~ 8 ppm

-CHz- (Propanoyl) ~ 35 ppm

Cyclohexyl Carbons 25 -50 ppm

C-O (Cyclohexyl) ~ 78 ppm

-OCHs ~ 56 ppm 55.4 ppm

Aromatic Carbons

113.7,130.3, 130.0, 163.4
ppm

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is sourced from a related

compound, 3-(4-methoxyphenyl)-1-phenylpropan-1-one, for the methoxyphenyl moiety, which

is expected to have very similar chemical shifts.

Infrared (IR) Spectroscopy

Vibrational Mode

1-(4-
Methoxycyclohexyl)propan-
1-one (Predicted)

1-(4-methoxyphenyl)propan-
1-one (Experimental)

C=0 Stretch

~1715cm™

~1670cm™?

C-H Stretch (Aliphatic)

2850-2960 cm™1

2840-3000 cm™1

C-O Stretch

1080-1150 cm~1

~ 1256 cm™!

C=C Stretch (Aromatic)

~ 1602 cm™t

Note: Experimental data for 1-(4-methoxyphenyl)propan-1-one is from the NIST WebBook.
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Mass Spectrometry (MS)
1-(4-
Parameter Methoxycyclohexyl)propan-
1-one (Predicted)

1-(4-methoxyphenyl)propan-
1-one (Experimental)

lonization Mode Electron lonization (EI) Electron lonization (EI)

Molecular lon [M]*e m/z 170 m/z 164

m/z 113 [M-C3HsO]*, m/z 81 m/z 135 [M-CzHs]*, m/z 107

Key Fragments
[CeHo]*, m/z 57 [C3Hs0]+ [M-C3HsO]*, m/z 77 [CeHs]*

Note: Predicted fragmentation for 1-(4-Methoxycyclohexyl)propan-1-one is based on typical
fragmentation patterns of alicyclic ketones. Experimental data for 1-(4-methoxyphenyl)propan-
1-one is from the NIST WebBook.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques
discussed.
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Figure 1. Generalized workflows for NMR, FT-IR, and Mass Spectrometry analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (5-20 mg for *H, 20-50 mg for 13C) is dissolved in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCIsz). The solution is transferred to an NMR tube. The
spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is
shimmed to maximize homogeneity. For *H NMR, the spectral width is typically set from -2 to
12 ppm. For 3C NMR, the spectral width is set from 0 to 220 ppm. A sufficient number of scans
are acquired to achieve an adequate signal-to-noise ratio.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, a drop is placed directly onto the ATR crystal. For solid samples, a small
amount is mixed with KBr powder and pressed into a thin pellet. A background spectrum of the
empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam
path, and the sample spectrum is recorded, typically over a range of 4000 to 400 cm~1. The
final spectrum is presented in terms of transmittance or absorbance after automatic
background subtraction.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after
separation by gas chromatography. In the ion source, the sample molecules are bombarded
with a beam of electrons (typically at 70 eV) to generate positively charged ions (electron
ionization). These ions are then accelerated into a mass analyzer, which separates them based
on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a

mass spectrum.

Structural Confirmation Pathway

The logical flow for confirming the structure of 1-(4-Methoxycyclohexyl)propan-1-one using
the comparative spectroscopic data is outlined below.
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Proposed Structure:
1-(4-Methoxycyclohexyl)propan-1-one

A

Mass Spectrometry: NMR Spectroscopy:
Confirm Molecular Weight (170.25) Confirm Connectivity and Functional Groups
i l 13 .
1H NMR: C NMR:

- Ketone carbon (>200 ppm)
- Aliphatic carbons (25-80 ppm)
- Methoxy carbon (~56 ppm)
- Absence of aromatic carbons

IR Spectroscopy:
Confirm C=0 (~1715 cm™?)
and C-O (~1100 cm~1) groups

- Aliphatic protons (1-2.5 ppm)
- Methoxy protons (~3.3 ppm)
- Absence of aromatic protons

Structure Confirmed
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Figure 2. Logical pathway for the structural confirmation of 1-(4-Methoxycyclohexyl)propan-
1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1383015#spectroscopic-confirmation-of-1-4-
methoxycyclohexyl-propan-1-one-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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